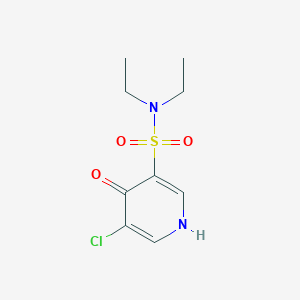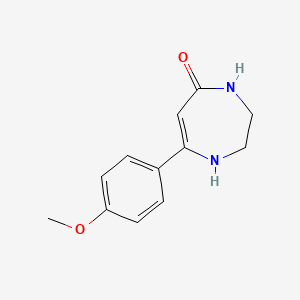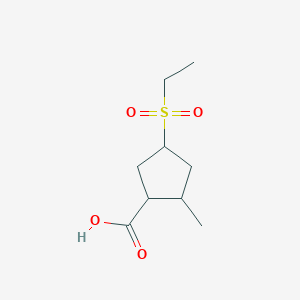
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is an organic compound with a unique structure that includes an ethylsulfonyl group attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid typically involves multiple steps. One common method includes the sulfonation of a cyclopentane derivative followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct functional groups are introduced.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and carboxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, altering their activity. The carboxylic acid group may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylsulfonyl)-2-methylcyclopentanecarboxylic acid
- 4-(Ethylsulfonyl)-2-ethylcyclopentanecarboxylic acid
- 4-(Ethylsulfonyl)-2-methylcyclohexanecarboxylic acid
Uniqueness
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Formule moléculaire |
C9H16O4S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
4-ethylsulfonyl-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-3-14(12,13)7-4-6(2)8(5-7)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
HHJGCWMJWLQYSJ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1CC(C(C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)

![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)
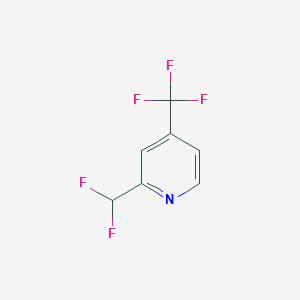
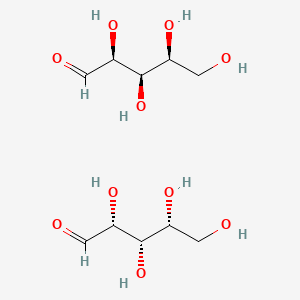
![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B13015347.png)
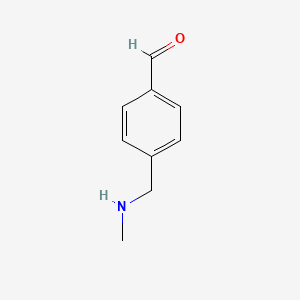
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)
